(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic hybrid featuring a thiazolo-triazole core fused with pyrazole and substituted phenyl groups. Its structure integrates a (Z)-configured benzylidene moiety at position 5 of the thiazole ring, a 4-ethoxyphenyl-substituted pyrazole at position 3, and a 2-methoxyphenyl group at position 2 of the triazole ring. This design leverages the pharmacological synergy of pyrazole and triazole heterocycles, which are known for their antimicrobial, antifungal, and anti-inflammatory properties .
Properties
Molecular Formula |
C29H23N5O3S |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C29H23N5O3S/c1-3-37-22-15-13-19(14-16-22)26-20(18-33(31-26)21-9-5-4-6-10-21)17-25-28(35)34-29(38-25)30-27(32-34)23-11-7-8-12-24(23)36-2/h4-18H,3H2,1-2H3/b25-17- |
InChI Key |
MYMJABQUHZNHKA-UQQQWYQISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC)S3)C6=CC=CC=C6 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors.
Reaction Conditions: The reaction typically occurs under reflux conditions using suitable solvents and reagents.
Industrial Production: While industrial-scale production details are proprietary, research laboratories often employ similar synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: It may exhibit biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigations explore its potential as a drug candidate, targeting specific diseases.
Industry: Applications in materials science, catalysis, or organic electronics are also explored.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors, or proteins).
- It may modulate cellular pathways, affecting cell signaling, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Bioactivity
Pyrazole Modifications
- Target Compound vs.
Triazole and Thiazole Modifications
- Target Compound vs. The 2-methoxyphenyl group in the target compound may enhance steric hindrance compared to the phenylamino substituents in , affecting metabolic stability .
Pharmacological Potential
- Antifungal Activity : Molecular docking studies () suggest that triazole-pyrazole hybrids inhibit fungal CYP51 via coordination to the heme iron. The 4-ethoxyphenyl group in the target compound may enhance hydrophobic interactions with the enzyme’s active site compared to 4-methoxy derivatives (e.g., ), which exhibit weaker binding .
- Solubility and Bioavailability : The 2-methoxyphenyl substituent in the target compound improves water solubility relative to analogues with bulkier groups (e.g., 4-methylphenyl in ), critical for oral bioavailability .
Key Research Findings and Data
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | 578.63 | 564.65 | 592.66 |
| LogP (Predicted) | 4.2 | 4.8 | 3.9 |
| Hydrogen Bond Acceptors | 8 | 7 | 9 |
The lower LogP of the target compound compared to ’s methyl-substituted analogue suggests better aqueous solubility, aligning with its 2-methoxy design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
